molecular formula C6H12O B13092790 (E)-3-methylpent-3-en-2-ol CAS No. 24652-51-5

(E)-3-methylpent-3-en-2-ol

Cat. No.: B13092790
CAS No.: 24652-51-5
M. Wt: 100.16 g/mol
InChI Key: ZUSDZQLJCVJXRL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-methylpent-3-en-2-ol is an organic compound with the molecular formula C6H12O It is a type of alcohol with a double bond in its structure, specifically an enol

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-methylpent-3-en-2-ol can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding enone. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The industrial production methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methylpent-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of 3-methylpent-3-en-2-one or 3-methylpentanoic acid.

    Reduction: Formation of 3-methylpentan-2-ol.

    Substitution: Formation of 3-methylpent-3-en-2-yl chloride or bromide.

Scientific Research Applications

(E)-3-methylpent-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. As an enol, it can participate in tautomerization reactions, forming the corresponding keto form. This tautomerization can influence its reactivity and interactions with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-methylpent-2-en-1-ol: Another enol with a similar structure but different position of the double bond.

    3-methylpentan-2-ol: A saturated alcohol with a similar carbon skeleton but lacking the double bond.

    3-methylpent-3-en-2-one: The corresponding ketone form of (E)-3-methylpent-3-en-2-ol.

Uniqueness

This compound is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical properties and reactivity. Its ability to undergo tautomerization and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

24652-51-5

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-3-methylpent-3-en-2-ol

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4,6-7H,1-3H3/b5-4+

InChI Key

ZUSDZQLJCVJXRL-SNAWJCMRSA-N

Isomeric SMILES

C/C=C(\C)/C(C)O

Canonical SMILES

CC=C(C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.